3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Description
Properties
IUPAC Name |
3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)12-7(13)9(11-8(12)14)3-4-10-5-9/h6,10H,3-5H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVRTLYCOCUHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2(CCNC2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis: Construction of the Pyrrolidine Core
The initial phase involves synthesizing the pyrrolidine-based substrates that form the backbone for subsequent spirocyclization. This is primarily achieved through multi-step reactions :
- Knoevenagel Condensation : Methyl nitroacetate reacts with aromatic aldehydes to produce R-nitro acrylates, which serve as key intermediates.
- 1,3-Dipolar Cycloaddition : These acrylates undergo cycloaddition with azomethine ylides, generated in situ, forming diastereomeric pyrrolidine cores with high stereoselectivity.
- Hydrogenation : Catalytic hydrogenation reduces nitro groups to amines, yielding the amino pyrrolidine precursors essential for further functionalization.
This process provides the pyrrolidine scaffold with the necessary functional groups for subsequent ring closure and spiro formation.
Formation of the Spiro-Framework via Hydantoin or Thiohydantoin Annulation
The core step involves transforming the amino pyrrolidine derivatives into spiro compounds by cyclization with isocyanates or isothiocyanates:
Reaction with Isocyanates/Isothiocyanates : The amino groups on the pyrrolidine substrates react with selected isocyanates (for hydantoins) or isothiocyanates (for thiohydantoins). This forms urea or thiourea intermediates .
Cyclization to Hydantoin/Thiohydantoin Rings : Under controlled conditions—either spontaneous, reflux, or facilitated by acids or bases—these intermediates cyclize to form the spiro-fused hydantoin or thiohydantoin rings . The specific conditions depend on the reactivity of the reagents:
- Room temperature or reflux for reactive isocyanates.
- Elevated temperature (around 80°C) with solvents like dimethylformamide (DMF) for less reactive reagents.
- Base catalysis (e.g., potassium tert-butoxide) to promote cyclization and ring closure.
| Reagent | Solvent | Temperature | Time | Yield Range | Notes |
|---|---|---|---|---|---|
| Isocyanates | Dichloromethane | Room temp | 15 hours | 58-100% | Faster with reactive isocyanates |
| Isocyanates | DMF | 80°C | 15 hours | Similar yields | For less reactive reagents |
| Post-reaction | Tetrahydrofuran + KOBut | Room temp | 15 hours | High purity | Final step for ring closure |
Optimization and Purification
The synthesis protocols emphasize:
- High-yielding reactions with minimal purification steps.
- Use of polar aprotic solvents like DMF or dichloromethane to facilitate cyclization.
- Purification through liquid-liquid extraction, chromatography, or recrystallization to obtain compounds with purities exceeding 90%.
Data Table: Summary of Preparation Methods
| Step | Reagents | Conditions | Yield (%) | Purity | Remarks |
|---|---|---|---|---|---|
| Pyrrolidine core synthesis | Nitroacetate + aldehyde | Condensation, cycloaddition | - | - | Multi-step, stereoselective |
| Hydrogenation | Catalytic H₂ | Room temp | - | - | Converts nitro to amine |
| Spiro ring formation | Amino pyrrolidine + isocyanate/isothiocyanate | Room temp to 80°C | 58-100 | 51-100 | Conditions vary with reagent reactivity |
| Final purification | Chromatography | Recrystallization | - | >90% | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, and other organic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The spirocyclic hydantoin scaffold is highly modular. Key analogs include:
Key Observations :
- Anticonvulsant Activity : Substitution with electron-withdrawing groups (e.g., trifluoromethyl) at the aryl moiety enhances activity in the subcutaneous metrazole (sc. Met) test .
- Antimicrobial Activity : Unsaturated pyrrolidine derivatives of the target compound show efficacy against bacterial and fungal strains, likely due to improved membrane penetration .
Pharmacological Profiles
Anticonvulsant Agents:
- Compound 6g (3-(4-trifluoromethylbenzyl)-1,3-diazaspiro[4.4]nonane-2,4-dione): Exhibits ED₅₀ values <50 mg/kg in rodent models, superior to phenytoin in seizure suppression .
- N-Phenylamino Derivatives: Derivatives with methyl or trifluoromethyl groups at specific aryl positions show selective inhibition of sc. Met-induced seizures .
Antimicrobial Agents:
- Unsaturated Pyrrolidine Derivatives : Synthesized via alkylation, these compounds inhibit Staphylococcus aureus and Candida albicans at MIC values of 8–32 μg/mL .
Biological Activity
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound with a unique spirocyclic structure that has garnered attention in various fields of biological research. This article aims to provide an in-depth analysis of its biological activities, including antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , and it features a spirocyclic arrangement that includes three nitrogen atoms within its structure. This configuration is significant for its biological activities and interactions with biological targets.
Structural Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H15N3O2 |
| SMILES | CC(C)N1C(=O)C2(CCNC2)NC1=O |
| InChI | InChI=1S/C9H15N3O2/c1-6(2)12-7(13)9(11-8(12)14)3-4-10-5-9/h6,10H,3-5H2,1-2H3,(H,11,14) |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives which were tested against a range of microbial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The synthesized compounds displayed MIC values ranging from 32 to 128 μg/mL against tested pathogens.
- Mechanism: The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms.
Research Highlights:
- Cell Lines Tested: The compound was tested on several cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
- Results: Significant reductions in cell viability were observed at concentrations above 10 μM after 48 hours of treatment.
Mechanism of Action:
The anticancer effects are attributed to the compound's ability to:
- Inhibit DNA synthesis : By interfering with the replication process.
- Induce oxidative stress : Leading to increased reactive oxygen species (ROS) levels in cancer cells.
- Modulate apoptotic pathways : Activating caspases and other proteins involved in programmed cell death.
Case Studies
Several case studies have documented the synthesis and biological testing of this compound:
- Krolenko et al. (2015) : Developed efficient synthetic routes for producing derivatives of this compound and evaluated their antimicrobial activity against various pathogens with promising results .
- Recent Studies on Anticancer Properties : A study conducted in 2020 demonstrated that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzymatic Interactions : The compound interacts with enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Binding : It may bind to cellular receptors that mediate apoptosis or other cellular responses.
Q & A
Basic: What are the common synthetic routes for 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione?
The synthesis typically involves multi-step organic reactions, starting with nitrogen-containing precursors and carbonyl derivatives. Key steps include:
- Condensation reactions to form the spirocyclic core, often using reagents like urea or thiourea derivatives.
- Cyclization under controlled pH and temperature to stabilize the spiro structure.
- Purification via recrystallization or chromatography to isolate the target compound from byproducts.
For analogs, substituent groups (e.g., propan-2-yl) are introduced via alkylation or nucleophilic substitution .
Basic: How is the spirocyclic structure of this compound confirmed experimentally?
Structural confirmation relies on:
- NMR spectroscopy : and NMR to identify proton environments and carbon connectivity, particularly the spiro junction.
- X-ray crystallography : Resolves bond angles and spatial arrangement of the triaza rings.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Comparative analysis with structurally related spiro compounds (e.g., 1,3-Diazaspiro[4.4]nonane-2,4-dione derivatives) ensures accuracy .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in assay conditions or impurities. Mitigation strategies include:
- Replicating studies under standardized protocols (e.g., fixed pH, temperature, and cell lines).
- Computational validation : Use quantum chemical calculations (DFT) to model interactions with biological targets, comparing predicted vs. observed activity.
- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., ethyl 2-azaspiro[4.4]nonane-3-carboxylate) to identify trends .
Advanced: What methodological approaches are used to design derivatives with improved biological activity?
Key strategies involve:
- Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., replacing propan-2-yl with halogenated or aromatic groups) and testing activity.
- Computational modeling : Molecular docking to predict binding affinity with target proteins (e.g., enzymes or receptors).
- Comparative analysis : Benchmarking against analogs like 3-(3,5-dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione to identify optimal functional groups .
Advanced: What strategies optimize synthetic yield and scalability for this compound?
Optimization methods include:
- Design of Experiments (DOE) : Screening variables (e.g., reaction time, solvent polarity) to maximize yield.
- Catalyst screening : Testing Lewis acids or organocatalysts to accelerate cyclization.
- Scale-up protocols : Gradual scaling from milligram to gram quantities while monitoring purity via HPLC .
Basic: Which analytical techniques are critical for assessing purity and stability?
- High-performance liquid chromatography (HPLC) : Quantifies impurities and degradation products.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability.
- pH-dependent stability assays : Monitors hydrolysis or oxidation under physiological conditions.
For iodine-containing analogs (e.g., 4-(3-iodopropyl)-2-azaspiro[4.4]nonane-1,3-dione), elemental analysis ensures stoichiometric accuracy .
Advanced: How can computational methods elucidate the mechanism of action for this compound?
- Density Functional Theory (DFT) : Calculates electron distribution and reactive sites.
- Molecular Dynamics (MD) simulations : Models interactions with lipid bilayers or protein active sites.
- Reaction path analysis : Predicts intermediates in metabolic pathways using software like Gaussian or ORCA.
These methods are validated against experimental data from related spiro compounds (e.g., Ethyl 2-azaspiro[4.4]nonane-3-carboxylate) .
Advanced: What experimental frameworks study the compound’s stability under varying pH and temperature?
- pH-rate profiles : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS.
- Forced degradation studies : Expose to heat (40–80°C) or light to identify vulnerable functional groups.
- Kinetic modeling : Derive Arrhenius equations to predict shelf-life.
Comparative data from analogs (e.g., 3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione) guide protocol design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
